Spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione, 4'-ethyl-7',8'-dihydro-4'-hydroxy-, (4'S)- Spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione, 4'-ethyl-7',8'-dihydro-4'-hydroxy-, (4'S)-
Brand Name: Vulcanchem
CAS No.: 110351-93-4
VCID: VC13361178
InChI: InChI=1S/C15H17NO6/c1-2-14(19)10-7-11-15(21-5-6-22-15)3-4-16(11)12(17)9(10)8-20-13(14)18/h7,19H,2-6,8H2,1H3/t14-/m0/s1
SMILES: CCC1(C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4)O
Molecular Formula: C15H17NO6
Molecular Weight: 307.30 g/mol

Spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione, 4'-ethyl-7',8'-dihydro-4'-hydroxy-, (4'S)-

CAS No.: 110351-93-4

Cat. No.: VC13361178

Molecular Formula: C15H17NO6

Molecular Weight: 307.30 g/mol

* For research use only. Not for human or veterinary use.

Spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione, 4'-ethyl-7',8'-dihydro-4'-hydroxy-, (4'S)- - 110351-93-4

Specification

CAS No. 110351-93-4
Molecular Formula C15H17NO6
Molecular Weight 307.30 g/mol
IUPAC Name (4'S)-4'-ethyl-4'-hydroxyspiro[1,3-dioxolane-2,6'-7,8-dihydro-1H-pyrano[3,4-f]indolizine]-3',10'-dione
Standard InChI InChI=1S/C15H17NO6/c1-2-14(19)10-7-11-15(21-5-6-22-15)3-4-16(11)12(17)9(10)8-20-13(14)18/h7,19H,2-6,8H2,1H3/t14-/m0/s1
Standard InChI Key GHFZMAJAVDXFDR-AWEZNQCLSA-N
Isomeric SMILES CC[C@@]1(C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4)O
SMILES CCC1(C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4)O
Canonical SMILES CCC1(C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4)O

Introduction

Nomenclature and Structural Features

The systematic name Spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione, 4'-ethyl-7',8'-dihydro-4'-hydroxy-, (4'S)- reflects its complex polycyclic system. Key structural components include:

  • Spirocyclic Core: A 1,3-dioxolane ring fused to a pyrano-indolizine system at the 2 and 6' positions, creating a rigid three-dimensional framework .

  • Functional Groups: A hydroxyl group at the 4'-position, an ethyl substituent, and two ketone moieties at the 3' and 10' positions .

  • Stereochemistry: The (4'S) configuration denotes the absolute stereochemistry of the hydroxyl-bearing carbon, critical for biological activity .

The molecular formula is C₁₃H₁₃NO₅ (non-deuterated form) or C₁₅H₁₂D₅NO₆ (deuterated analog), with a molecular weight of 263.25 g/mol and 312.33 g/mol, respectively .

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of this compound involves a multi-step process starting from camptothecin precursors. A representative method includes:

  • Acid-Catalyzed Cyclization: Treatment of a precursor (Formula 4) with 2M sulfuric acid in dichloromethane at room temperature for 2 hours induces cyclization, forming the spirocyclic lactone .

  • Workup and Purification: The organic layer is separated, washed with brine, dried, and concentrated. Recrystallization from isopropanol yields the pure (4'S)-enantiomer with a melting point of 172–174°C and a specific optical rotation of [α]D¹⁵ +115.6° (c = 0.5, chloroform) .

Chemical Reactivity

  • Lactone Stability: The dioxolane ring exhibits stability under acidic conditions but may undergo hydrolysis in strongly basic environments.

  • Deuterated Analog: Substitution of five hydrogen atoms with deuterium (C₁₅H₁₂D₅NO₆) enhances metabolic stability, making it valuable for pharmacokinetic studies .

Biological Activity and Pharmacological Applications

Mechanism of Action

As a camptothecin analog intermediate, this compound indirectly contributes to topoisomerase I inhibition. Camptothecins stabilize the DNA-topoisomerase I complex, preventing re-ligation of DNA strands and inducing apoptosis in cancer cells .

Antitumor Applications

  • Irinotecan Synthesis: This spirocyclic intermediate is pivotal in producing irinotecan, a prodrug used against colorectal and pancreatic cancers .

  • Homocamptothecin Derivatives: Structural modifications at the 10-position enhance water solubility and antitumor efficacy, as demonstrated in preclinical models .

Research Findings

  • In Vivo Efficacy: Derivatives incorporating this scaffold showed tumor growth inhibition rates exceeding 60% in murine xenograft models .

  • Resistance Mitigation: Modifications to the dioxolane ring reduce affinity for ATP-binding cassette (ABC) transporters, circumventing multidrug resistance .

Comparative Analysis of Structural Analogs

CompoundStructural ModificationsBiological ActivityReference
Parent CompoundSpiro-dioxolane, 4'-OH, ethylTopoisomerase I inhibition
Deuterated FormC₁₅H₁₂D₅NO₆Metabolic stability enhancement
Homocamptothecin7-membered lactoneImproved pharmacokinetics

Industrial and Research Applications

Pharmaceutical Manufacturing

  • Scale-Up Synthesis: Optimized routes achieve yields >50% at kilogram scales, ensuring cost-effective production for clinical trials .

  • Quality Control: Chiral HPLC methods verify enantiomeric purity (>99.5%), critical for regulatory compliance .

Isotope-Labeled Studies

The deuterated analog (CAS: 102978-41-6) facilitates mass spectrometry-based quantification in plasma, enabling precise biodistribution studies .

Future Directions

  • Novel Derivatives: Introducing fluorinated or pegylated groups may improve blood-brain barrier penetration for glioblastoma therapy.

  • Combination Therapies: Co-administration with PARP inhibitors could synergize DNA damage responses in BRCA-mutant cancers.

  • Green Chemistry: Developing aqueous-phase synthesis routes to reduce dichloromethane usage aligns with sustainability goals.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator